molecular formula C9H8F2O3 B15320166 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid CAS No. 2792161-66-9

4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid

Cat. No.: B15320166
CAS No.: 2792161-66-9
M. Wt: 202.15 g/mol
InChI Key: BINDKUNWJAPUSV-ZETCQYMHSA-N
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Description

4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid is an organic compound characterized by the presence of benzoic acid substituted with a hydroxyethyl group and two fluorine atoms. The stereochemistry is specified as (1S), indicating the spatial orientation of the hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves a series of steps starting with a benzoic acid derivative, such as methyl benzoate or benzoic acid itself. Introducing the difluorohydroxyethyl group requires selective fluorination reactions, often using difluoroacetic acid or its derivatives.

Industrial Production Methods: In an industrial setting, production leverages cost-effective reagents and scalable methods. High-efficiency catalysts and solvent systems that minimize environmental impact are preferred. Reaction optimization focuses on achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: When subjected to oxidation, this compound may form a difluoro-benzoquinone derivative.

  • Reduction: Reduction processes typically target the carboxyl group, potentially converting it to an alcohol.

  • Substitution: Electrophilic aromatic substitution can occur, introducing various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Hydride donors like lithium aluminum hydride.

  • Substitution: Friedel-Crafts acylation utilizing AlCl3 as a catalyst.

Major Products:

  • Oxidation: Difluoro-benzoquinone derivatives.

  • Reduction: Difluoro-benzyl alcohol derivatives.

  • Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, creating complex molecules for pharmaceuticals and agrochemicals. Biology: Potential use in studying enzyme interactions and metabolic pathways. Medicine: Investigated for anti-inflammatory properties and potential use in drug formulation. Industry: Applied in the synthesis of advanced materials and coatings, benefiting from its unique chemical properties.

Mechanism of Action

The compound exerts effects through specific interactions with molecular targets, often involving hydrogen bonding and halogen interactions. It can inhibit or activate enzymes, disrupt metabolic pathways, or serve as a ligand in receptor binding studies.

Comparison with Similar Compounds

  • Fluoroethylbenzoic acids

  • Difluorobenzoic acids

  • Hydroxyethylbenzoic acids

4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid stands out due to the combination of its difluorinated and hydroxyethyl substituents, which influence its chemical behavior and application spectrum.

Properties

CAS No.

2792161-66-9

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid

InChI

InChI=1S/C9H8F2O3/c10-8(11)7(12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8,12H,(H,13,14)/t7-/m0/s1

InChI Key

BINDKUNWJAPUSV-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)F)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)C(=O)O

Origin of Product

United States

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